2-Methyl-3-(trifluoromethyl)phenol
Description
Significance of Aryl-Trifluoromethyl Moieties in Synthetic and Biological Chemistry
The incorporation of trifluoromethyl (CF3) groups into aromatic systems has become a cornerstone of modern synthetic and medicinal chemistry. The unique properties of the CF3 group, including its high electronegativity, steric bulk comparable to an isopropyl group, and significant lipophilicity, allow for the fine-tuning of a molecule's physicochemical and biological characteristics. nih.govgoogle.commyuchem.com In drug design, the introduction of a CF3 moiety can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. myuchem.com This is due to the strength of the carbon-fluorine bond, which is more resistant to metabolic degradation compared to a carbon-hydrogen bond. google.com Consequently, aryl-trifluoromethyl compounds are prevalent in a wide array of pharmaceuticals and agrochemicals. google.com
The electron-withdrawing nature of the trifluoromethyl group can also significantly alter the acidity of nearby functional groups, such as the hydroxyl group in phenols. This modification can enhance interactions with biological receptors and improve pharmacokinetic profiles. researchgate.net The versatility of aryl-trifluoromethyl building blocks is further demonstrated by their use in the synthesis of complex molecules, including specialized polymers and fluorescent probes for bioimaging applications. chemshuttle.com In materials science, the presence of the CF3 group can impart desirable properties such as thermal stability and flame retardancy. chemshuttle.com
Overview of the 2-Methyl-3-(trifluoromethyl)phenol Derivative Class and its Research Relevance
Within the broader class of substituted trifluoromethylphenols, the this compound scaffold and its derivatives are of particular interest to researchers. This specific substitution pattern offers a unique combination of electronic and steric properties that are synthetically useful. The presence of the methyl group ortho to the hydroxyl and meta to the trifluoromethyl group influences the molecule's conformation and reactivity.
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. chemshuttle.com Its applications span several fields, from the development of agrochemicals to the synthesis of pharmaceuticals. For instance, it is a crucial precursor in the production of certain fungicides and has been explored as an intermediate in the synthesis of analgesics like flunixin. chemshuttle.com The compound's structure also makes it a valuable building block in materials science, particularly for creating high-performance polymers with enhanced thermal properties. chemshuttle.com The research relevance of this class of compounds is underscored by its utility in creating molecules with specific, tailored functionalities for a range of scientific and industrial applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 934180-47-9 | chemshuttle.comchemicalbook.com |
| Molecular Formula | C8H7F3O | chemshuttle.comfishersci.nl |
| Molecular Weight | 176.14 g/mol | fishersci.nl |
| Appearance | White crystalline powder | chemshuttle.com |
| Melting Point | 45°C to 48°C | fishersci.nl |
| Solubility | Soluble in polar protic solvents (e.g., methanol, water) | chemshuttle.com |
| Storage | 2-8°C in a tightly sealed container with desiccant, protected from light | chemshuttle.com |
Research Applications of this compound
| Application Area | Specific Use | Key Research Finding | Reference |
| Agrochemicals | Intermediate in the synthesis of strobilurin-class fungicides. | The trifluoromethyl and methyl groups provide valuable binding affinity for fungal enzymes. | chemshuttle.com |
| Pharmaceuticals | Intermediate in the synthesis of analgesics like flunixin. | Utilized as a building block for more complex active pharmaceutical ingredients. | chemshuttle.com |
| Bioimaging | Development of fluorescent probes. | The phenolic group can form covalent bonds with target biomolecules. | chemshuttle.com |
| Materials Science | Monomer for preparing polyurethane foams. | The trifluoromethyl group contributes to improved flame retardancy and thermal stability. | chemshuttle.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKJXOXHZAEQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297404 | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934180-47-9 | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 3 Trifluoromethyl Phenol and Its Derivatives
Precursor Synthesis and Regiospecific Functionalization Strategies
The strategic synthesis of precursors is paramount for the successful and efficient production of 2-methyl-3-(trifluoromethyl)phenol. This section explores the synthesis of the crucial intermediate, 2-methyl-3-(trifluoromethyl)aniline (B1301044), and discusses derivatization from related trifluoromethylated compounds.
Synthesis of Key Intermediates, e.g., 2-Methyl-3-(trifluoromethyl)aniline
The primary and most critical precursor for the synthesis of this compound is 2-methyl-3-(trifluoromethyl)aniline. Several multi-step synthetic routes have been developed to produce this intermediate with high purity.
One notable approach starts from the readily available and inexpensive 3-trifluoromethylaniline. This method involves a three-step sequence:
Protection of the amino group: 3-Trifluoromethylaniline is first converted to pivalylamino-3-trifluoromethylbenzene. This step protects the amino group to prevent unwanted side reactions in subsequent steps.
Directed methylation: The protected compound then undergoes a directed methylation to yield pivalylamino-2-methyl-3-trifluoromethylbenzene. This regiospecific functionalization is a key step in introducing the methyl group at the desired position.
Deprotection: Finally, the pivaloyl group is removed to afford the target intermediate, 2-methyl-3-(trifluoromethyl)aniline dcu.ie.
Another synthetic strategy utilizes 2-chloro-3-trifluoromethylaniline as the starting material. This process involves the introduction of a methylthio group, which is then converted to a chloromethyl group via reaction with sulfonyl chloride. Subsequent neutralization and hydrogenation yield pure 2-methyl-3-(trifluoromethyl)aniline. This method is noted for its use of economical raw materials and results in a high-purity product.
A more extended, six-step synthesis has also been reported, commencing from 3-nitro-4-methyl benzenesulfonic acid and proceeding through several intermediates, including 2-nitro-6-trifluoromethyl toluene (B28343). The final step involves the hydrogenation of 2-nitro-6-trifluoromethyl toluene using a palladium-charcoal catalyst to produce 2-methyl-3-(trifluoromethyl)aniline with a high yield of over 93% google.com.
| Starting Material | Key Intermediates | Final Precursor | Reported Yield |
|---|---|---|---|
| 3-Trifluoromethylaniline | Pivalylamino-3-trifluoromethylbenzene, Pivalylamino-2-methyl-3-trifluoromethylbenzene | 2-Methyl-3-(trifluoromethyl)aniline | Not specified |
| 2-Chloro-3-trifluoromethylaniline | Methylthio and chloromethyl derivatives | 2-Methyl-3-(trifluoromethyl)aniline | High |
| 3-Nitro-4-methyl benzenesulfonic acid | 3-Nitro-4-methyl-5-bromobenzenesulfonic acid, 2-Nitro-6-bromotoluene, 2-Nitro-6-trichloromethyl toluene, 2-Nitro-6-trifluoromethyl toluene | 2-Methyl-3-(trifluoromethyl)aniline | >93% |
Derivatization from Related Trifluoromethylated Anilines and Phenols
The synthesis of this compound can also be approached through the derivatization of other readily available trifluoromethylated aromatic compounds. A prime example is the synthesis of the key precursor, 2-methyl-3-(trifluoromethyl)aniline, starting from 3-trifluoromethylaniline dcu.ie. This transformation represents a clear case of derivatization where a commercially available trifluoromethylated aniline (B41778) is modified to introduce a methyl group at a specific position, thereby creating the necessary precursor for the target phenol (B47542). This regiospecific methylation is a critical step, showcasing how a related trifluoromethylated aniline can be a viable starting point.
While direct derivatization of a related trifluoromethylated phenol to this compound is less commonly documented, the principles of aromatic substitution suggest that a compound such as 3-(trifluoromethyl)phenol (B45071) could potentially be methylated. However, controlling the regioselectivity of such a reaction to favor the introduction of a methyl group at the 2-position would be a significant challenge due to the directing effects of the hydroxyl and trifluoromethyl groups.
Targeted Synthesis of this compound
Once the key precursor, 2-methyl-3-(trifluoromethyl)aniline, is obtained, its conversion to this compound is typically achieved through a well-established two-step process involving diazotization followed by hydrolysis.
Multi-Step Synthetic Routes
The most common and industrially viable route for the synthesis of phenols from aromatic amines is the diazotization-hydrolysis sequence. This method is directly applicable to the synthesis of this compound from its aniline precursor.
The process can be summarized in the following steps:
Diazotization: 2-Methyl-3-(trifluoromethyl)aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as sulfuric acid, at low temperatures (around 5°C). This reaction converts the primary amino group into a diazonium salt, specifically 2-methyl-3-(trifluoromethyl)benzenediazonium salt.
Hydrolysis: The resulting diazonium salt is then subjected to hydrolysis, where the diazonium group is replaced by a hydroxyl group. This step is often carried out by heating the aqueous solution of the diazonium salt. The evolution of nitrogen gas is a characteristic feature of this reaction.
A significant challenge in this process is the potential for side reactions, particularly the formation of tar-like byproducts, which can lower the yield and complicate the purification of the final product.
Optimization of Reaction Parameters and Yields
To address the challenges of the diazotization-hydrolysis process and improve the yield and purity of the final product, several optimization strategies have been developed. A particularly effective approach involves the use of urea (B33335) and steam distillation during the hydrolysis step google.com.
Key Optimization Parameters:
Addition of Urea: After the diazotization step, a small amount of urea is added to the reaction mixture. Urea acts as a scavenger for any excess nitrous acid, preventing oxidative side reactions that can lead to the formation of tar during the subsequent heating phase google.com.
Controlled Addition of Diazonium Salt: Instead of heating the entire batch of the diazonium salt solution at once, it is added dropwise to a heated aqueous medium. This controlled addition helps to manage the exothermic nature of the decomposition and the rate of nitrogen evolution.
The optimal conditions for this improved process, based on the synthesis of the closely related m-trifluoromethylphenol, include a steam distillation temperature of 98-102°C and a controlled addition of the diazonium salt solution over a period of 3-5 hours google.com.
| Parameter | Condition | Purpose | Reported Yield Improvement |
|---|---|---|---|
| Diazotization Temperature | ~5°C | Stabilize the diazonium salt | Standard practice |
| Additive | Urea | Scavenge excess nitrous acid, prevent tar formation | Significant reduction in byproducts |
| Hydrolysis Method | Steam Distillation | Immediate removal of product, minimize side reactions | Yields can exceed 90% |
| Hydrolysis Temperature | 98-102°C | Facilitate hydrolysis and distillation | Optimal for efficient reaction |
Emerging Synthetic Approaches for Trifluoromethylated Aromatic Compounds
The field of organofluorine chemistry is continually advancing, with new methods being developed for the introduction of trifluoromethyl groups into aromatic systems. While not all of these have been specifically applied to the synthesis of this compound, they represent the cutting edge of the field and hold potential for future applications.
One area of active research is the Sandmeyer-type trifluoromethylation . This reaction allows for the conversion of an aromatic amino group into a trifluoromethyl group via a diazonium salt intermediate. This is typically achieved using a copper catalyst and a trifluoromethylating agent. While this would not be a direct route to the target phenol, it represents an important method for the synthesis of trifluoromethylated aromatic compounds in general researchgate.netwikipedia.orgorganic-chemistry.org.
Photochemical methods are also gaining prominence. For instance, visible-light-promoted multiple trifluoromethylation of phenol derivatives has been demonstrated using commercially available CF3I. This method allows for the direct introduction of trifluoromethyl groups onto the aromatic ring of phenols under mild conditions chemistryviews.org.
The development of novel trifluoromethylating reagents has also expanded the synthetic toolbox. Reagents such as Togni's and Umemoto's reagents allow for the electrophilic trifluoromethylation of various substrates, including phenols. These reagents offer alternative pathways for the synthesis of trifluoromethylated aromatic compounds that may be more tolerant of certain functional groups compared to traditional methods.
Finally, advancements in O-trifluoromethylation of phenols are also noteworthy. These methods focus on the direct conversion of a phenolic hydroxyl group into a trifluoromethoxy group. While this produces a different class of compounds, the underlying principles of activating the phenol and introducing the CF3 moiety are relevant to the broader field of synthesizing trifluoromethylated aromatics.
Electrophilic Trifluoromethylation and Trifluoromethylthiolation of Phenolic Substrates
Direct electrophilic trifluoromethylation of phenols often presents challenges due to the high reactivity of the phenol ring, which can lead to a mixture of C- and O-trifluoromethylated products, as well as polysubstituted species. However, the development of specialized electrophilic trifluoromethylating reagents has enabled more controlled reactions.
Hypervalent iodine compounds, such as Togni's reagents, are prominent electrophilic "CF3+" sources. The reaction of phenols with these reagents can lead to trifluoromethylation at the ortho and para positions of the aromatic ring. For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent resulted in low yields of the O-trifluoromethylated product (4–15%), with the primary products being C-trifluoromethylated compounds at the ortho and para positions. nih.gov When the ortho and para positions are blocked, O-trifluoromethylation can be observed, albeit often in modest yields. researchgate.net Other electrophilic reagents, like Umemoto's and Shibata's reagents, also act as sources of an electrophilic trifluoromethylating species (CF3+), which can react with nucleophilic phenols. researchgate.net
Electrophilic trifluoromethylthiolation of phenols, on the other hand, has been achieved with high regioselectivity. Using N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) in the presence of a promoter like boron trifluoride etherate (BF3·Et2O) or triflic acid, various substituted phenols can be functionalized. researchgate.netresearchgate.net This method demonstrates exclusive para-selectivity for phenols with unsubstituted ortho and para positions. For phenols where the para position is blocked, trifluoromethylthiolation occurs at the ortho position. researchgate.netresearchgate.net The reaction is believed to proceed via an electrophilic aromatic substitution pathway. researchgate.net
Table 1: Electrophilic Functionalization of Phenolic Substrates
| Phenolic Substrate | Reagent | Promoter | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4,6-Trimethylphenol | Togni's Reagent | NaH | 1,3,5-Trimethyl-2-(trifluoromethoxy)benzene | 4-15 | nih.gov |
| Phenol | N-(Trifluoromethylsulfanyl)aniline | BF3·Et2O | 4-(Trifluoromethylthio)phenol | - | researchgate.netresearchgate.net |
| p-Cresol | N-(Trifluoromethylsulfanyl)aniline | Triflic Acid | 4-Methyl-2-(trifluoromethylthio)phenol | - | researchgate.netresearchgate.net |
| Estrone | N-(Trifluoromethylsulfanyl)aniline | Triflic Acid | 2-(Trifluoromethylthio)estrone | - | researchgate.netresearchgate.net |
| Estradiol | N-(Trifluoromethylsulfanyl)aniline | Triflic Acid | 2-(Trifluoromethylthio)estradiol | - | researchgate.netresearchgate.net |
Transition-Metal Catalyzed Trifluoromethylation via C-O Activation
A significant advancement in the synthesis of trifluoromethylarenes from readily available phenols involves the transition-metal-catalyzed activation of the carbon-oxygen (C-O) bond. This strategy circumvents the challenges associated with direct electrophilic trifluoromethylation of the phenol ring by first converting the hydroxyl group into a better leaving group, such as a pivalate (B1233124) or tosylate, followed by cross-coupling with a trifluoromethyl source.
Nickel-mediated trifluoromethylation has emerged as a practical method for converting phenol derivatives into trifluoromethylated arenes. chemistryviews.org This approach utilizes trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source in the presence of a nickel catalyst. chemistryviews.org The reaction mechanism is proposed to involve a PMe3-promoted oxidative addition of the aryl C-O bond to the nickel center, followed by transmetalation with the trifluoromethyl source and subsequent reductive elimination to form the desired product. chemistryviews.org This methodology has demonstrated broad utility for the direct incorporation of a trifluoromethyl group into various aromatic and heteroaromatic systems, including biorelevant compounds. chemistryviews.orgmdpi.com
The development of efficient trifluoromethylation reactions is of high importance due to the increasing prevalence of trifluoromethylarenes in pharmaceuticals. chemistryviews.org While copper- and palladium-catalyzed trifluoromethylations of aryl halides have been extensively studied, methods for the conversion of more inert electrophiles like phenol derivatives have been less common until the advent of these nickel-catalyzed systems. chemistryviews.org
Table 2: Nickel-Mediated Trifluoromethylation of Phenol Derivatives via C-O Activation
| Phenol Derivative (Leaving Group) | CF3 Source | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Aryl Pivalates | TMSCF3 | Ni(cod)2 / PMe3 | Aryl-CF3 | chemistryviews.org |
| Aryl Carbamates | TMSCF3 | Ni(cod)2 / PMe3 | Aryl-CF3 | chemistryviews.org |
| Heteroaryl Pivalates | TMSCF3 | Ni(cod)2 / PMe3 | Heteroaryl-CF3 | chemistryviews.org |
Reductive Functionalization Strategies Involving Trifluoromethyl Reagents
Reductive functionalization strategies offer an alternative pathway for the trifluoromethylation of phenolic compounds, often proceeding through radical intermediates. A notable example is the visible-light-promoted multiple trifluoromethylation of phenol derivatives using trifluoromethyl iodide (CF3I) as the trifluoromethyl source. doaj.org
This methodology involves the reaction of phenols with CF3I in the presence of a base, such as cesium carbonate (Cs2CO3), and irradiation with visible light (e.g., 450 nm LED). doaj.org The proposed mechanism involves the formation of a phenoxide intermediate, which, upon photoexcitation, undergoes a single-electron transfer to CF3I. doaj.org This generates a trifluoromethyl radical (•CF3) and a phenoxyl radical. The subsequent radical-radical coupling leads to the formation of a C-CF3 bond. A key aspect of this "continuous activation strategy" is that the process can be repeated, allowing for the introduction of multiple trifluoromethyl groups at the ortho and para positions of the phenol ring. doaj.org
In some cases, the efficiency of this double trifluoromethylation can be enhanced by the use of a cyanoarene-based photocatalyst. doaj.org This approach provides a practical route to multi-CF3-substituted phenols under mild reaction conditions, which were previously challenging to access. doaj.org This method is particularly valuable for creating novel fluorinated compounds for potential applications in drug discovery and materials science. doaj.org
Table 3: Visible-Light-Promoted Reductive Trifluoromethylation of Phenols
| Phenol Substrate | CF3 Source | Base | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Phenol | CF3I (2 equiv.) | Cs2CO3 | DMF, 450 nm LED, rt | Doubly trifluoromethylated phenol | doaj.org |
| Various Phenol Derivatives | CF3I | Cs2CO3 | DMF, 450 nm LED, rt | Multi-CF3-substituted phenols | doaj.org |
| Molecules with multiple phenol units | CF3I | Cs2CO3 | DMF, 450 nm LED, rt | Tetra-trifluoromethylated product | doaj.org |
Mechanistic Investigations of Reactions Involving 2 Methyl 3 Trifluoromethyl Phenol
Reaction Pathways and Transformation Mechanisms
The reactivity of 2-Methyl-3-(trifluoromethyl)phenol is characterized by the functional interplay of its hydroxyl, methyl, and trifluoromethyl substituents. These groups dictate the electron density distribution within the aromatic ring and influence the stability of reaction intermediates, thereby determining the preferred reaction pathways.
Oxidation Pathways of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is susceptible to oxidation. Under the influence of strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), the hydroxyl group can be oxidized. evitachem.com The likely transformation pathway involves the initial formation of a phenoxy radical. Due to the substitution pattern, this oxidation is expected to lead to the formation of quinone-type structures. evitachem.com The presence of the methyl group at the ortho position and the trifluoromethyl group at the meta position relative to the hydroxyl group will influence the structure of the resulting quinone, with oxidation potentially leading to a p-quinone derivative after rearrangement or further reaction.
In a related context, the reaction of 2-(trifluoromethyl)phenol (B147641) in a Brønsted superacid like trifluoromethanesulfonic acid (CF3SO3H) results in a dimerization product, specifically a benzophenone (B1666685) derivative. nih.gov This transformation proceeds through the protonation and subsequent reaction of the trifluoromethyl group, indicating that under strongly acidic and oxidizing conditions, pathways other than direct hydroxyl group oxidation can occur.
Nucleophilic Substitution Reactions at Aromatic Centers
While phenols are generally less susceptible to nucleophilic aromatic substitution (SNAr) than their halogenated counterparts, the presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring of this compound towards such reactions. The trifluoromethyl group, particularly when positioned ortho or para to a potential leaving group, significantly stabilizes the negatively charged Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism.
In the case of this compound, there is no inherent leaving group. However, transformations that introduce one, or reactions under conditions that promote the displacement of a hydride ion (a rare event) or another group introduced in situ, could theoretically proceed. More relevant are analogous reactions, such as the synthesis of trifluoromethylphenols from trifluoromethyl-substituted chlorobenzenes. For instance, the synthesis of 4-trifluoromethylphenol can be achieved by the reaction of 4-trifluoromethylchlorobenzene with a nucleophile like sodium methoxide, followed by ether cleavage. google.com This demonstrates the feasibility of nucleophilic substitution on a trifluoromethyl-activated ring.
Furthermore, studies on the synthesis of 2-fluoro-3-trifluoromethylthiophenes show that a fluorine atom at a position activated by a trifluoromethyl group is readily displaced by various nucleophiles. clockss.org This highlights the activating effect of the CF3 group, which would also be operative in the benzene (B151609) ring of this compound, should a suitable leaving group be present.
Role of the Trifluoromethyl Group in Modulating Reaction Kinetics and Selectivity
The trifluoromethyl group (CF3) is a key modulator of reactivity in this compound due to its strong electron-withdrawing nature, which arises from the high electronegativity of the fluorine atoms. This influence is exerted through both inductive and resonance effects (though the latter is less conventional and often debated for the CF3 group).
The primary role of the CF3 group is the significant enhancement of the acidity of the phenolic proton compared to phenol (B47542) or cresol. This increased acidity facilitates the formation of the corresponding phenoxide ion, which can be a crucial step in many reactions.
Conversely, for nucleophilic aromatic substitution, the CF3 group is strongly activating. Its presence significantly lowers the energy of the transition state leading to the Meisenheimer intermediate, thereby accelerating the reaction. google.com
Studies on the electrophilic trifluoromethylthiolation of substituted phenols provide insight into the directing effects. For example, 2-methylphenol is substituted at the para position to the hydroxyl group, and 3-methylphenol also yields the product of substitution para to the hydroxyl group. rsc.orgrsc.org This underscores the powerful directing effect of the hydroxyl group in concert with the methyl group, which would similarly influence the reactivity of this compound in electrophilic reactions.
Catalysis in Chemical Transformations of this compound and Analogs
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of transformations involving phenols and their derivatives. For this compound, catalytic strategies can be envisioned for various reactions.
In the context of electrophilic substitutions, Lewis acids or Brønsted acids are commonly used as catalysts. For instance, the electrophilic trifluoromethylthiolation of phenols can be promoted by BF3·Et2O or triflic acid. rsc.orgrsc.org The choice of catalyst can be crucial, with stronger acids like triflic acid being necessary for less reactive phenol substrates. rsc.orgrsc.org
For nucleophilic substitutions, the choice of base and catalyst is critical. In reactions involving the synthesis of trifluoromethyl ketones from esters using fluoroform, a strong base like potassium hexamethyldisilazide (KHMDS) is employed. beilstein-journals.org While not a direct reaction of the phenol, it illustrates the types of catalytic systems needed for reactions involving the trifluoromethyl moiety.
The synthesis of trifluoromethyl carbinols from aldehydes and ketones using a nucleophilic trifluoromethyl source like TMSCF3 is often catalyzed by a fluoride (B91410) source or a base. organic-chemistry.org This type of catalytic nucleophilic addition could be relevant if the phenolic group of this compound were first oxidized to an aldehyde or ketone.
The following table provides a summary of reagents that could be used in the transformation of this compound, based on reactions of analogous compounds.
| Reaction Type | Reagent/Catalyst | Potential Product | Reference |
| Oxidation | Potassium permanganate (KMnO4) | Quinone derivative | evitachem.com |
| Oxidation | Chromium trioxide (CrO3) | Quinone derivative | evitachem.com |
| Electrophilic Substitution | N-(Trifluoromethylsulfanyl)aniline, Triflic acid | Trifluoromethylthiolated phenol | rsc.orgrsc.org |
| Nucleophilic Substitution (on an analogous chloro-derivative) | Sodium methoxide | Methoxy-substituted derivative | google.com |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methyl-3-(trifluoromethyl)phenol. Both ¹H and ¹³C NMR provide critical data for confirming the compound's identity and understanding its electronic environment.
In a study on copper-catalyzed trifluoromethylation, the related compound 3-(trifluoromethyl)phenol (B45071) was characterized using ¹H and ¹⁹F NMR in CDCl₃. The ¹H NMR spectrum showed signals at δ 7.33 (t, J = 8.0, 1H), 7.19 (dt, J = 7.6, 1H), 7.08 (s, 1H), and 7.00 (dd, J = 8.2, 2.4, 1H), with the hydroxyl proton appearing at 5.66 (s, 1H). The ¹⁹F NMR displayed a singlet at δ -62.89. rsc.org The ¹³C NMR spectrum revealed peaks at δ 155.60, 132.20 (q, J = 32 Hz), 130.39, 123.90 (q, J = 271Hz), 118.92, 117.85 (q, J = 3.9Hz), and 112.44 (q, J = 3.9 Hz). rsc.org For 2-(trifluoromethyl)phenol (B147641), the ¹H NMR signals were observed at δ 7.50 (d, J = 7.8 Hz, 1H), 7.38 (t, J = 7.8 Hz, 1H), 6.95 (t, J = 7.8 Hz, 2H), and 5.47 (br s, 1H), with a ¹⁹F NMR signal at δ -61.16. rsc.org
The sensitivity of the ¹⁹F NMR chemical shift to the local environment is particularly valuable. Studies have shown that trifluoromethyl probes like 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) exhibit a significant range of chemical shifts with varying solvent polarity, which is useful for studying protein conformations. nih.gov This high sensitivity of the trifluoromethyl group's chemical shift can be leveraged in mechanistic studies involving this compound to probe changes in the electronic environment during a reaction.
Table 1: Representative NMR Data for Trifluoromethyl-substituted Phenols
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 3-(Trifluoromethyl)phenol | ¹H | CDCl₃ | 7.33, 7.19, 7.08, 7.00, 5.66 rsc.org |
| ¹³C | CDCl₃ | 155.60, 132.20, 130.39, 123.90, 118.92, 117.85, 112.44 rsc.org | |
| ¹⁹F | CDCl₃ | -62.89 rsc.org | |
| 2-(Trifluoromethyl)phenol | ¹H | CDCl₃ | 7.50, 7.38, 6.95, 5.47 rsc.org |
| ¹⁹F | CDCl₃ | -61.16 rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a unique molecular fingerprint for this compound by probing the vibrational modes of its functional groups.
FT-IR spectroscopy is instrumental in identifying characteristic functional groups. For instance, in the synthesis of fluorinated polyimide foams, FT-IR was used to trace the transformation of molecular structures, identifying characteristic absorption peaks for C-F bonds around 1150 cm⁻¹. acs.org The infrared spectra of trifluoromethyl-phosphorus compounds have also been extensively studied to assign absorption bands in the 650–4000 cm⁻¹ region. researchgate.net Public databases like PubChem provide FT-IR spectra for related compounds such as 3-(trifluoromethyl)phenol, which can serve as a reference. nih.gov
Raman spectroscopy offers complementary information. A study on methyl trifluoromethyl sulfone utilized both infrared and Raman spectra to optimize the molecular geometry and assign normal modes of vibration. nih.gov For various phenolic compounds, FT-Raman spectroscopy has been used to differentiate between classes based on their unique spectral signatures. uliege.be Key spectral regions for flavonoids, for example, were observed between 1570 and 1700 cm⁻¹. uliege.be The FT-Raman spectrum of 3-(trifluoromethyl)phenol is available in spectral databases. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Identification of Metabolites and Reaction Products
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the accurate mass determination of this compound and its derivatives, which is essential for identifying metabolites and reaction products.
In synthetic chemistry, HRMS is routinely used to confirm the elemental composition of newly synthesized compounds. For example, in the development of a Grob-Ugi cascade reaction, HRMS was used to verify the mass of various phenol (B47542) derivatives. acs.org The calculated mass for C₁₅H₁₄O₂F₃ [M+H]⁺ of a related trifluoromethyl-containing phenol was 283.0946, with the found mass being 283.0949. acs.org Similarly, in the copper-catalyzed trifluoromethylation of aryl boronic acids, HRMS was used to confirm the product 1,4-dimethoxy-2-(trifluoromethyl)benzene (B14080616) with a calculated mass of 206.0555 and a found mass of 206.0557. rsc.org
The PubChem database contains HRMS data for 3-(trifluoromethyl)phenol, showing a precursor m/z of 161.0219729 in negative ionization mode. nih.gov This accurate mass data is invaluable for distinguishing between compounds with similar nominal masses in complex biological or environmental samples.
X-ray Crystallography for Solid-State Structural Determination
For example, the crystal structure of (E)‐2‐Methyl‐6‐[3‐(trifluoromethyl)phenyliminomethyl]phenol, a Schiff base derived from a related phenol, was determined to exist in the phenol-imine tautomeric form in its solid state, stabilized by an intramolecular O—H⋯N hydrogen bond. evitachem.com This highlights the utility of X-ray crystallography in understanding the precise three-dimensional arrangement of atoms and the nature of non-covalent interactions, which can influence the physical and chemical properties of the compound.
Chromatographic Techniques Coupled with Mass Spectrometry (GC-MS, LC-MS/MS) for Complex Mixture Analysis
Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the separation, identification, and quantification of this compound in complex mixtures.
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like phenols. Derivatization is often employed to increase the volatility and thermal stability of phenolic compounds prior to GC-MS analysis. nih.gov Techniques such as trimethylsilylation are commonly used. nih.govnih.gov Method 8041A from the EPA provides a standardized procedure for the analysis of phenols by gas chromatography, including derivatization with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov A screening method using GC-MS has been developed for the quantitation of 33 compounds, including various phenols, in aerosol samples. coresta.org
LC-MS/MS is a powerful technique for analyzing less volatile or thermally labile compounds. While specific applications for this compound were not found, the general applicability of LC-MS/MS for the analysis of phenolic compounds is well-established.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. arxiv.org For 2-Methyl-3-(trifluoromethyl)phenol, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G or 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netijaemr.comkarazin.ua These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Phenols Note: This table presents typical values for substituted phenols calculated via DFT methods and serves as an illustrative example. Specific values for this compound would require dedicated computation.
| Parameter | Bond | Typical Calculated Value (B3LYP) |
| Bond Length | C-O | ~1.37 Å |
| O-H | ~0.96 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-CH₃ | ~1.51 Å | |
| C-CF₃ | ~1.50 Å | |
| Bond Angle | C-O-H | ~109° |
| C-C-C (aromatic) | ~118° - 122° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.orgnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is likely to be distributed over the aromatic ring with significant contribution from the strongly electron-withdrawing trifluoromethyl group. This distribution facilitates intramolecular charge transfer (ICT). nih.gov Computational analysis provides the energy values for these orbitals and visualizes their spatial distribution. ijaemr.comresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Properties Note: These values are representative examples based on DFT calculations for similar phenolic compounds and are for illustrative purposes only.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. scienceopen.com
Red/Yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. For this compound, this region is predominantly located around the electronegative oxygen atom of the hydroxyl group. nih.govresearchgate.net
Blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group. scienceopen.comresearchgate.net
Green regions represent neutral potential.
The MEP map provides a clear, three-dimensional picture of the molecule's reactivity landscape, highlighting the sites most likely to engage in intermolecular interactions. scienceopen.com
Simulation of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT, are widely used to simulate the vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra of molecules. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data. A good correlation between the theoretical and experimental spectra serves to validate the accuracy of the computational model and the optimized molecular geometry. researchgate.net
These simulations also allow for the detailed assignment of specific vibrational modes to the observed spectral bands, such as the O-H stretch, C-F stretches of the trifluoromethyl group, and various aromatic ring vibrations. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption bands. researchgate.netnih.gov
Investigation of Tautomeric Equilibria and Stability
Phenols can theoretically exist in equilibrium with their keto tautomers (in this case, a cyclohexadienone form). doubtnut.comdoubtnut.com While the phenol form is generally overwhelmingly favored due to the stability conferred by its aromaticity, computational chemistry allows for a quantitative investigation of this equilibrium. doubtnut.com
By calculating the Gibbs free energies (ΔG) of both the phenol and keto tautomers, the equilibrium constant (Kt) for the tautomerization process can be determined. nih.govorientjchem.org Such studies consistently show that for simple phenols, the enol (phenol) form is significantly more stable than the keto form by several kcal/mol. mdpi.comnih.gov These calculations can also model the transition state connecting the two tautomers, revealing the energy barrier for the interconversion.
Computational Studies on Reaction Mechanisms and Energy Landscapes
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the entire potential energy surface. For a given reaction, such as electrophilic aromatic substitution or O-alkylation of the phenol, computational methods can identify and calculate the energies of reactants, products, intermediates, and transition states. mdpi.com
This information allows for the construction of a reaction energy profile, which details the energy changes along the reaction coordinate. The height of the energy barriers (activation energies) determines the reaction kinetics, while the relative energies of intermediates and products determine the thermodynamics and regioselectivity. Such studies can explain, for example, why substitution occurs at a particular position on the benzene (B151609) ring by comparing the activation energies for different pathways.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Given the presence of the trifluoromethyl group, a common moiety in medicinal chemistry, this compound is a candidate for studies involving biological targets. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.gov This method places the ligand into the active site of the protein and scores the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations model the movements of atoms in the complex, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions, thereby offering a more detailed assessment of binding stability. nih.gov
Applications of 2 Methyl 3 Trifluoromethyl Phenol As a Chemical Intermediate
Role in Active Pharmaceutical Ingredient (API) Synthesis
In the pharmaceutical industry, 2-Methyl-3-(trifluoromethyl)phenol serves as a key precursor, primarily through its amine derivative, in the synthesis of complex therapeutic agents. evitachem.com The trifluoromethyl group is a common motif in medicinal chemistry, known for its strong electron-withdrawing nature and its ability to improve a drug's pharmacokinetic profile. mdpi.com
The most prominent application of this compound is as a critical intermediate in the synthesis of Flunixin. evitachem.com Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. nih.gov The synthesis typically involves the conversion of this compound to its corresponding aniline (B41778), 2-methyl-3-trifluoromethylaniline (MTA). google.comgoogle.com This intermediate (MTA) is then reacted with 2-chloronicotinic acid in a condensation reaction to form Flunixin. nih.govgoogle.com The synthesis of MTA is complex due to the specific 1,2,3-substitution pattern on the benzene (B151609) ring, which makes it a key cost-determining factor in Flunixin production. google.comgoogle.com
Improved synthetic protocols, such as using boric acid as a catalyst in a solvent-free reaction, have been developed to enhance the efficiency of the condensation step between MTA and 2-chloronicotinic acid. nih.gov
Table 1: Synthesis of Flunixin from 2-Methyl-3-(trifluoromethyl)aniline (B1301044)
| Precursor | Reagent | Product | Application |
| 2-Methyl-3-trifluoromethylaniline (MTA) | 2-Chloronicotinic Acid | Flunixin | Analgesic, NSAID nih.govgoogle.com |
| Flunixin | N-methyl-D-glucamine | Flunixin Meglumine | Parenteral Analgesic nih.govgoogle.com |
Beyond Flunixin, the structural motif of this compound is valuable for creating other therapeutic agents. The trifluoromethyl group is known to enhance lipophilicity, which can help molecules penetrate the blood-brain barrier. nih.gov For instance, related structures like 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov These compounds demonstrated high selectivity, attributed in part to the steric and electronic effects of the trifluoromethyl group, making them promising leads for developing new central nervous system drugs. nih.gov The general utility of trifluoromethyl-substituted phenols and anilines as building blocks is a recurring theme in medicinal chemistry for developing novel drugs. mdpi.commyuchem.com
Utility in Agrochemical and Pesticide Development
The unique properties conferred by the methyl and trifluoromethyl groups make this compound a useful intermediate in the agrochemical sector. chemshuttle.comchemshuttle.com It is particularly noted for its role in the synthesis of modern fungicides. chemshuttle.comchemshuttle.com
The compound serves as a key building block for constructing strobilurin-class fungicides. chemshuttle.comchemshuttle.com In these applications, the trifluoromethyl and methyl groups are reported to provide a valuable binding affinity for fungal enzymes, enhancing the efficacy of the final pesticide product. chemshuttle.comchemshuttle.com The broader class of trifluoromethyl-substituted aromatics is fundamental to many crop protection products, including herbicides and insecticides, where the trifluoromethyl group contributes to the molecule's potency and stability. nih.govresearchoutreach.org For example, the related compound 4-Nitro-3-(trifluoromethyl) phenol (B47542) sodium salt has been used as a fish toxicant for pest management. canada.ca
Table 2: Agrochemical Applications
| Intermediate | Agrochemical Class | Role of Trifluoromethyl Group |
| This compound | Fungicides (Strobilurin-class) | Enhances binding affinity to fungal enzymes chemshuttle.comchemshuttle.com |
| Related Trifluoromethyl Aromatics | Herbicides, Insecticides | Contributes to molecular stability and biological potency nih.govresearchoutreach.org |
Building Block for Specialty Chemicals and Advanced Materials
The reactivity of the phenol group combined with the stability and unique properties of the trifluoromethyl substituent allows this compound to be used as a monomer or building block for various specialty materials. evitachem.comchemshuttle.com
This compound can function as a monomer in the preparation of advanced polymers. chemshuttle.comchemshuttle.com It has been used to create specialized polyurethane foams. chemshuttle.comchemshuttle.com The incorporation of the trifluoromethyl group into the polymer structure contributes to enhanced thermal stability and improved flame retardancy in the final material. chemshuttle.comchemshuttle.com
The synthesis of fluoropolymers is a major application for fluorinated monomers because they yield materials with exceptional properties, including high thermal and chemical resistance, low surface energy, and hydrophobicity. nih.gov While not all fluoropolymers use this specific monomer, the principles apply. For example, fluorinated polyimide foams are developed for high-temperature thermal insulation, leveraging the stability that fluorine imparts. acs.org
Table 3: Applications in Advanced Materials
| Application Area | Material Type | Contribution of Intermediate | Resulting Properties |
| High-Performance Polymers | Polyurethane Foams | Monomer | Enhanced thermal stability, Flame retardancy chemshuttle.comchemshuttle.com |
| Specialty Coatings | Fluorinated Polymers | Building Block | High chemical resistance, Low surface energy myuchem.comnih.gov |
The properties of fluorinated materials, such as low dielectric constants and low moisture absorption, make them highly desirable in the electronics industry, particularly for microelectronics applications. acs.org Polymers derived from fluorinated phenols like this compound have potential in these areas. Furthermore, the compound has been used in the development of fluorescent probes for bioimaging applications. chemshuttle.comchemshuttle.com In this context, the phenol group is utilized to form covalent bonds with target biomolecules, demonstrating its utility in creating functional materials with specific optical and electronic properties. chemshuttle.comchemshuttle.com
Investigations into the Biological Activity and Structure Activity Relationships Sar
Antimicrobial and Antifungal Efficacy Studies
While specific studies on the antimicrobial and antifungal efficacy of 2-Methyl-3-(trifluoromethyl)phenol are not extensively detailed in publicly available literature, its structural motifs are present in many compounds with known antimicrobial properties. Phenolic compounds are known for their broad-spectrum antimicrobial activities. Furthermore, trifluoromethyl-substituted aromatic compounds have been a focus of research for developing new antibacterial agents. nih.gov For instance, this compound is utilized as a key intermediate in the synthesis of certain strobilurin-class fungicides, suggesting its structural contribution to antifungal activity. chemshuttle.com
Research into related trifluoromethyl-substituted derivatives has shown significant antimicrobial potential. For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Antimicrobial Activity of Related Trifluoromethyl-Substituted Compounds
| Compound Class | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| N-(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria (e.g., MRSA, E. faecalis) | Effective growth inhibitors; prevent and eradicate biofilms. nih.gov | nih.gov |
These findings suggest that this compound could serve as a valuable scaffold or intermediate for developing new antimicrobial and antifungal agents. The combination of the phenolic hydroxyl group with the lipophilic and electron-withdrawing trifluoromethyl group may facilitate cell membrane disruption or inhibition of essential microbial enzymes. evitachem.com
Antiviral Activity Assessments
Specific antiviral assessments for this compound are not prominent in current research. However, the broader class of phenolic compounds has been reviewed for significant antiviral effects against a range of viruses. nih.gov Phenolic compounds can exert antiviral action through various mechanisms, including inhibiting viral entry, replication, or the function of viral proteins. nih.govnih.gov
For example, studies on phenolic compounds have demonstrated activity against Dengue Virus (DENV) by targeting viral particles, host proteins, or pathways essential for the viral life cycle. nih.gov Similarly, other natural phenolic compounds have been identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication, highlighting the potential of the phenol (B47542) scaffold in antiviral drug design. nih.gov Given that this compound belongs to this class, it represents a candidate for future antiviral screening.
Enzyme Inhibition Studies (e.g., Cytochrome P450)
The potential for this compound to act as an enzyme inhibitor is significant, particularly concerning Cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions. nih.gov The trifluoromethyl group is a key feature in many known enzyme inhibitors. mdpi.com
Studies on flavonoids, which are polypenolic compounds, have explored their structure-activity relationship as inhibitors of fatty acid-oxidizing CYPs. Research has identified that electronegative substituents on the phenyl ring can lead to selective inhibition. nih.gov For instance, 4'-trifluoromethylflavone was found to be a potent and selective inhibitor of CYP4F2, a human ω-hydroxylating CYP enzyme, with a reported IC50 value of 0.76 µM. nih.gov
Table 2: IC50 Values for CYP4F2 Inhibition by a Related Trifluoromethyl-Containing Compound
| Compound | Target Enzyme | IC50 Value (µM) | Source |
|---|
The presence of the trifluoromethyl group in this compound suggests it could interact with and potentially inhibit certain enzymes, including CYPs. Its lipophilic nature, enhanced by the -CF3 group, may facilitate its entry into the active sites of hydrophobic enzymes. evitachem.com
Anti-Cancer and Other Pharmacological Activity Profiling
The trifluoromethyl group is a common substituent in a wide array of anticancer agents. researchgate.netnih.gov Its inclusion in a molecular structure can enhance biological activity. nih.govrsc.org Numerous studies on trifluoromethyl-containing molecules have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com
For example, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and showed cytotoxicity against human cancer cell lines, with one of the most active compounds, 3b , showing potent activity. nih.gov Another study highlighted that an isoxazole (B147169) derivative with a trifluoromethyl group was nearly eight times more active against MCF-7 breast cancer cells than its non-trifluoromethylated analog. nih.govrsc.org
Table 3: Anti-Cancer Activity of Representative Trifluoromethyl-Containing Compounds
| Compound/Class | Cancer Cell Line(s) | Activity (IC50) | Reference |
|---|---|---|---|
| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comevitachem.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | A375 (melanoma), C32 (melanoma), DU145 (prostate), MCF-7 (breast) | 1.05 µM (A375), 0.90 µM (C32), 1.63 µM (DU145), 1.94 µM (MCF-7) | nih.gov |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g ) | MCF-7 (breast) | 2.63 µM | nih.govrsc.org |
While direct anticancer profiling of this compound is not widely reported, its structure as a trifluoromethylated phenol makes it a molecule of interest for such investigations. The demonstrated success of the -CF3 group in enhancing the potency of anticancer compounds suggests that derivatives of this compound could exhibit valuable pharmacological activities. nih.govmdpi.com
Structural Determinants of Biological Potency: The Role of Trifluoromethyl and Methyl Substituents
The biological activity of this compound is intrinsically linked to its specific substitution pattern on the phenol ring. Structure-activity relationship (SAR) studies on related compounds provide insight into the distinct roles of the trifluoromethyl and methyl groups. mdpi.com
The Trifluoromethyl (-CF3) Group:
Lipophilicity and Bioavailability: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes and improve its bioavailability. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug. researchgate.net
Binding Interactions: The strong electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. This alters the electronic properties of the aromatic ring and can influence how the molecule binds to target proteins through dipole-dipole or other electrostatic interactions. mdpi.comnih.gov In many cases, replacing a methyl group with a trifluoromethyl group leads to a sharp increase in biological activity. nih.gov
The Methyl (-CH3) Group:
Steric Influence: The ortho-position of the methyl group relative to the hydroxyl group can influence the conformation of the molecule and may introduce steric hindrance that affects binding to specific receptors or enzyme active sites. evitachem.com
Electronic Effect: As an electron-donating group, the methyl group has an electronic effect opposite to that of the trifluoromethyl group, creating a unique electronic distribution across the aromatic ring that can be crucial for specific biological targeting.
The interplay between the electron-withdrawing -CF3 group at the meta-position and the electron-donating -CH3 group at the ortho-position, combined with the hydrogen-bonding capability of the phenolic -OH group, defines the unique chemical personality of this compound and is the primary determinant of its potential biological potency. mdpi.comevitachem.com
Environmental Fate, Transformation Pathways, and Bioremediation Research
Hydrolytic Degradation Mechanisms and Kinetics
The stability of trifluoromethylphenols (TFMPs) in water is highly dependent on the specific arrangement of substituents on the aromatic ring.
Recent research into the hydrolytic degradation of trifluoromethylphenol isomers has revealed significant differences in their reactivity based on molecular structure and pH. rsc.org A comprehensive investigation of 2-TFMP, 3-TFMP, and 4-TFMP in aqueous buffers ranging from pH 6.2 to 10.8 showed that 2-Methyl-3-(trifluoromethyl)phenol, as a derivative of 3-TFMP, is expected to be highly resistant to hydrolysis. rsc.org Studies have demonstrated that under these environmentally relevant conditions, 3-TFMP does not undergo hydrolysis. rsc.org
In contrast, 2-TFMP and 4-TFMP show significant spontaneous defluorination in aqueous solutions. rsc.org The reactivity of these TFMPs is strongly influenced by the deprotonation of the phenolic hydroxyl group, meaning that the degradation rate is highly pH-dependent. rsc.org Hydrolysis for 2-TFMP was observed from pH 7 to 10.8, while for 4-TFMP, it was observed across the entire tested pH range of 6.2 to 10.8. rsc.org The degradation proceeds via an E1cb mechanism, which is driven by β-elimination. researchgate.netresearchgate.net
The fundamental hydrolysis rate constants for the fully deprotonated phenolate (B1203915) forms follow the order: 4-TFMP > 2-Cl-4-TFMP > 2-TFMP. rsc.org This highlights a strong substituent effect, where the position of the trifluoromethyl group relative to the hydroxyl group dictates the compound's stability against hydrolysis. Given that the 3-TFMP isomer exhibits no reactivity, it is concluded that this compound is also stable against hydrolytic degradation under typical environmental pH conditions. rsc.org
| Compound | Observed Hydrolysis (pH 6.2-10.8) | Relative Reactivity of Phenolate Form |
|---|---|---|
| 4-Trifluoromethylphenol (4-TFMP) | Yes | High |
| 2-Chloro-4-trifluoromethylphenol | Yes | Medium |
| 2-Trifluoromethylphenol (2-TFMP) | Yes (at pH ≥ 7) | Low |
| 3-Trifluoromethylphenol (3-TFMP) | No | None Observed |
The formation of transformation products via hydrolysis is directly linked to the degradation of the parent compound. For TFMP isomers that undergo hydrolysis, such as 2-TFMP and 4-TFMP, the primary products are the corresponding hydroxybenzoic acids and fluoride (B91410). rsc.orgresearchgate.netresearchgate.net The persistent pollutant trifluoroacetic acid (TFA) is also a known transformation product from the degradation of some aryl-CF3 compounds. rsc.orgresearchgate.net
However, since studies show that 3-TFMP does not undergo hydrolytic degradation, the formation of these transformation products from this compound through this specific pathway is not expected. rsc.org The stability of the 3-substituted trifluoromethyl group on the phenol (B47542) ring prevents the initial hydrolytic step required to form fluorinated byproducts like TFA or non-fluorinated products like hydroxybenzoic acid. rsc.org
Photodegradation Studies under Environmental Conditions
Photolysis, or degradation by light, is another critical pathway for the transformation of chemical compounds in the environment. Studies on related trifluoromethylphenols show that photodegradation is a viable transformation route. researchgate.netacs.orgacs.org The rate of photolysis and the resulting products are strongly dependent on the pH of the aqueous solution and the specific arrangement of substituents on the phenol ring. acs.orgacs.org
For example, the photolysis rates for trifluoromethylphenol isomers increase significantly at higher pH levels. acs.orgnih.gov The direct photolysis rate constant for representative TFMPs at pH 10 can be orders of magnitude larger than at pH 7 or pH 5. acs.org The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) was found to have a photolytic half-life of 91.7 hours at pH 7, which decreased to 22 hours at pH 9. researchgate.netacs.org This indicates that under sunlit conditions in natural waters, photodegradation of this compound is expected to occur, with the rate being accelerated in more alkaline waters. The formation of trifluoromethylquinone has been identified as a key step leading to the production of TFA during the photolysis of some TFMPs. researchgate.netacs.org
Microbial Degradation and Biotransformation Pathways
The biodegradation of highly fluorinated compounds by microorganisms is generally considered a slow process due to the strength and stability of the carbon-fluorine bond. nih.govnih.gov However, microbial transformation pathways exist for some organofluorine compounds. researchgate.netmdpi.com For trifluoromethyl arenes, a common metabolic strategy involves an initial enzymatic attack on the non-fluorinated portion of the molecule. mdpi.com This activation can make subsequent C-F bond cleavage more feasible. mdpi.com
For instance, some bacteria can degrade 2-trifluoromethylphenol by first hydroxylating it to form 3-trifluoromethyl-catechol. mdpi.com This intermediate can then undergo meta-cleavage of the aromatic ring, which can lead to defluorination. mdpi.com While specific studies on the microbial degradation of this compound are not widely documented, the principles of microbial metabolism suggest that bacteria might initiate degradation by acting on the methyl group or the aromatic ring. This cometabolic process, where the organism does not gain energy from the reaction, may lead to the eventual breakdown of the compound. nih.gov
Environmental Monitoring and Occurrence in Aquatic Systems
There is limited specific monitoring data available for this compound in the environment. However, the broader classes of compounds to which it belongs—phenols and per- and polyfluoroalkyl substances (PFAS)—are frequently detected in aquatic systems. chromatographyonline.comcdc.govtaylorfrancis.com Phenolic compounds enter water bodies through industrial and municipal wastewater effluents. cdc.govtaylorfrancis.com
PFAS are recognized as crucial pollutants to monitor in water due to their high water solubility and persistence, which facilitates their transport and transformation in the aquatic environment. chromatographyonline.com National and international monitoring programs routinely screen for a range of PFAS and other organic micropollutants in rivers and groundwater. slu.se The presence of these related compounds suggests that environmental compartments, particularly those receiving industrial or municipal discharge, are potential locations for the occurrence of this compound. Advanced analytical methods like high-resolution mass spectrometry are increasingly used in nontarget screening to identify such emerging and unknown pollutants in water samples. chromatographyonline.com
Remediation Strategies for Trifluoromethylated Aromatic Pollutants
Given the persistence of many fluorinated compounds, various remediation strategies have been developed to treat contaminated soil and water. These technologies can be broadly categorized into biological, physico-chemical separation, and chemical destruction methods.
Biological Remediation : Methods like bioremediation, phytoremediation, and bioaugmentation are used for many organic pollutants. nih.gov However, their effectiveness for highly fluorinated aromatic compounds is often limited by the recalcitrance of the molecule to microbial attack. nih.govresearchgate.net
Physico-chemical Separation : For water treatment, adsorption onto media like granular activated carbon (GAC) and anion exchange (AIX) resins is a common approach to remove PFAS. slu.se These technologies effectively separate the pollutants from the water, but the resulting contaminant-laden media requires further treatment, regeneration, or disposal. slu.se
Chemical Destruction Technologies : Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are emerging as effective destructive solutions.
Oxidative methods such as incineration, chemical oxidation, and electrochemical oxidation (EO) can break down persistent organic pollutants. nih.govslu.se Catalytic systems using μ-nitrido diiron phthalocyanine (B1677752) have also demonstrated the ability to defluorinate perfluorinated aromatics under oxidative conditions. acs.org
Reductive methods are particularly promising for cleaving carbon-fluorine bonds. acs.orgnih.gov Technologies that generate hydrated electrons, often through the use of UV light and an electron donor, can effectively degrade PFAS. youtube.com This process involves a stepwise reductive defluorination, breaking down the molecule and releasing fluoride ions into the water, leading to permanent destruction of the pollutant. acs.orgyoutube.com
Q & A
What synthetic methodologies are most effective for preparing 2-Methyl-3-(trifluoromethyl)phenol, and how do reaction conditions influence regioselectivity?
Basic Research Focus
The synthesis of this compound typically involves electrophilic aromatic substitution or functional group interconversion. For example, trifluoromethylation of o-cresol derivatives under Friedel-Crafts conditions using CF₃ sources (e.g., CF₃COCl or CF₃SO₃Na) can yield the target compound. However, regioselectivity challenges arise due to competing substitution patterns. Optimizing catalysts (e.g., AlCl₃ or FeCl₃) and temperature (80–120°C) is critical to favor the 3-position . Alternative routes include demethylation of 2-methoxy-3-(trifluoromethyl)phenol derivatives via BBr₃ or HBr in acetic acid, requiring precise stoichiometric control to avoid over-dealkylation .
How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic techniques?
Advanced Research Focus
X-ray crystallography (using SHELX programs) is pivotal for unambiguous structural determination, especially when NMR data show overlapping signals due to the trifluoromethyl group’s strong electron-withdrawing effects. For instance, SHELXL refinement can resolve positional disorder in the trifluoromethyl group, while SHELXS aids in phase determination for small-molecule crystals . Complementary techniques like ¹⁹F NMR and high-resolution mass spectrometry (HRMS) help validate purity and substitution patterns. For example, ¹⁹F NMR chemical shifts (δ ≈ -60 to -65 ppm) are diagnostic for the CF₃ group’s electronic environment .
What analytical strategies are recommended for detecting trace impurities (e.g., aniline derivatives) in this compound samples?
Methodological Focus
Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for separating this compound from common impurities like 2-Methyl-3-(trifluoromethyl)aniline. A C18 column and gradient elution (acetonitrile/water with 0.1% TFA) achieve baseline separation. Mass spectrometry (LC-MS) further confirms impurities by identifying molecular ions (e.g., m/z 175.15 for the aniline derivative) . Quantitation limits ≤0.2% are achievable, as per pharmacopeial standards for related compounds .
How does the trifluoromethyl group influence the acidity and hydrogen-bonding capacity of this compound compared to unsubstituted phenols?
Advanced Physicochemical Analysis
The electron-withdrawing trifluoromethyl group increases phenol acidity by stabilizing the deprotonated form via inductive effects. The pKa of this compound is estimated to be ~8.2, significantly lower than phenol (pKa ~9.95). This enhanced acidity facilitates hydrogen-bonding interactions in supramolecular assemblies or enzyme active sites, as demonstrated in crystallographic studies of analogous fluorinated phenols . Computational modeling (DFT) can quantify the substituent’s effect on charge distribution and hydrogen-bond strength .
What role does this compound play in the synthesis of bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs)?
Pharmacological Application Focus
This phenol is a key intermediate in synthesizing flunixin derivatives, veterinary NSAIDs. Condensation with 2-chloronicotinic acid in ethylene glycol (150–160°C) yields flunixin, a potent cyclooxygenase (COX) inhibitor. The trifluoromethyl group enhances lipophilicity and metabolic stability, improving bioavailability . Mechanistic studies suggest the phenol’s hydroxyl group participates in critical hydrogen bonds with COX-2’s Arg120 residue, as inferred from docking simulations of related structures .
How can researchers address discrepancies in reported spectral data (e.g., ¹H NMR shifts) for this compound across different solvents?
Data Contradiction Analysis
Solvent-induced shifts arise from polarity and hydrogen-bonding effects. For example, in DMSO-d₆, the phenolic proton appears at δ 9.8–10.2 ppm due to hydrogen bonding with the solvent, whereas in CDCl₃, it shifts upfield to δ 5.2–5.5 ppm. Referencing internal standards (e.g., TMS) and controlling water content are essential for reproducibility. Cross-referencing with IR (O-H stretch ~3200 cm⁻¹) and ¹³C NMR (C-F₃ resonance ~125 ppm) resolves ambiguities .
What safety protocols are recommended for handling this compound in laboratory settings?
Operational Methodology
Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential skin/eye irritation. Waste disposal should follow halogenated phenol guidelines (EPA Class D). Spills require neutralization with 10% NaOH followed by adsorption (vermiculite). Stability studies indicate the compound is light-sensitive; storage at 2–8°C in amber vials under inert atmosphere is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
